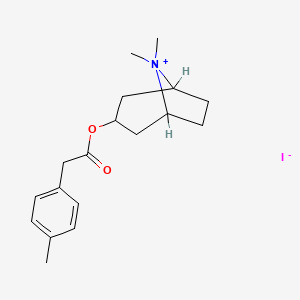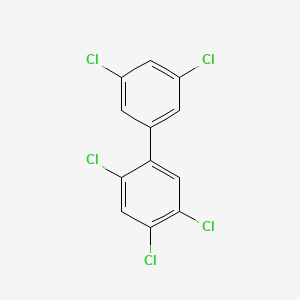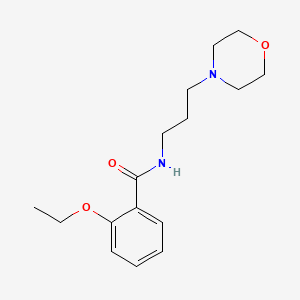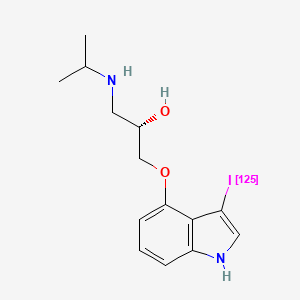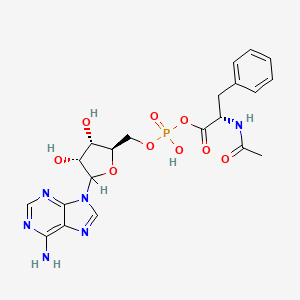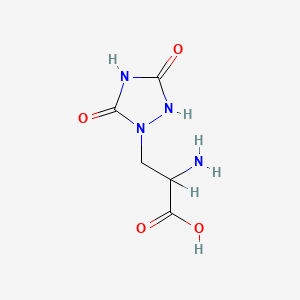
Diphenoquinone
概要
説明
Synthesis Analysis
The synthesis of diphenoquinone involves the selective C–C coupling of 2,6-dimethylphenol (DMP) to 3,3’,5,5’-tetramethyldiphenoquinone (DPQ) with O2 as a green oxidant .Molecular Structure Analysis
Diphenoquinone contains total 23 bond(s); 15 non-H bond(s), 7 multiple bond(s), 7 double bond(s), 2 six-membered ring(s) and 2 ketone(s) (aliphatic) .Chemical Reactions Analysis
Quinones, including diphenoquinone, can undergo reversible oxido-reduction reactions . A characteristic and important reaction of quinones is reduction to the corresponding arenediols . The reduction products of 1,4-quinones are called hydroquinones .Physical And Chemical Properties Analysis
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . Their properties make the analytical detection of quinones problematic .科学的研究の応用
Selective C–C Coupling Reaction
Diphenoquinone is used in the selective C–C coupling reaction of Dimethylphenol to Tetramethyldiphenoquinone . This process uses molecular oxygen as a green oxidant and is catalyzed by Cu complexes immobilized in nanospaces of structurally-ordered materials . This method has been found to be significantly more efficient than previously reported enzyme and metal complex catalysts .
Synthesis of Phenoquinones and Diphenoquinones
Diphenoquinone is used in the clean synthesis of phenoquinones and diphenoquinones from phenols . This process is catalyzed by alkali-modified M-Mg-Al hydrotalcites (M=Cu, Fe, Ru, Ni, V, and Pd) in the presence of molecular oxygen . The reaction of 2,6-di-tert butylphenol catalyzed by K/M-Mg-Al-C0 hydrotalcites selectively gives 3,3’,5,5’-tetra-tert-butyl-4,4’ diphenoquinone over 97% yield .
Electrochemical Study
Diphenoquinone is used in electrochemical studies . During the anodic scan, 4,4′-diphenoquinone accumulates on the surface of the electrode . After switching potential towards negative potentials, both the accumulated adsorbed and dissolved molecules of 4,4′-diphenoquinone are involved in the reduction reaction .
作用機序
Mode of Action
Quinones, including Diphenoquinone, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are electron carriers and play a role in various biological processes . The interaction of Diphenoquinone with its targets leads to changes at the molecular level, affecting the normal functioning of the cells.
Biochemical Pathways
Quinones play a role in photosynthesis as electron carriers . They also have antioxidant activity, which can improve general health conditions . In addition, they are involved in the reverse cholesterol transport pathway, promoting the increase of plasma high-density lipoprotein (HDL) cholesterol .
Pharmacokinetics
The pharmacokinetics of Diphenoquinone, like other quinones, involves absorption, distribution, metabolism, and excretion (ADME) by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
The interaction of Diphenoquinone with its targets and its involvement in various biochemical pathways lead to molecular and cellular effects. For instance, Diphenoquinone has been shown to increase cell cholesterol release and plasma HDL by inhibiting the degradation of ATP-binding cassette transporter A1 .
Action Environment
The action, efficacy, and stability of Diphenoquinone can be influenced by various environmental factors. For example, the presence of quinones as photoproducts from air pollutants can have toxicological effects . Furthermore, the action of Diphenoquinone can be affected by the pH of the environment, as the quinone reacts irreversibly with alkali .
Safety and Hazards
将来の方向性
The future directions of diphenoquinone research could involve further exploration of its chemical reactivity to understand its physiological and toxicological properties . Additionally, advancements in analytical techniques could facilitate its detection and allow a better understanding of its action .
特性
IUPAC Name |
4-(4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTHMESPCBONDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C2C=CC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197787 | |
| Record name | Diphenoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenoquinone | |
CAS RN |
494-72-4 | |
| Record name | 4-(4-Oxo-2,5-cyclohexadien-1-ylidene)-2,5-cyclohexadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



